molecular formula C17H17N3O6 B3839290 N-[4-(acetylamino)-2,5-dimethoxyphenyl]-4-nitrobenzamide

N-[4-(acetylamino)-2,5-dimethoxyphenyl]-4-nitrobenzamide

Cat. No. B3839290
M. Wt: 359.3 g/mol
InChI Key: IMKRITVNVYHLOJ-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)-2,5-dimethoxyphenyl]-4-nitrobenzamide, also known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. The compound has gained popularity in recent years as a recreational drug due to its potent hallucinogenic effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)-2,5-dimethoxyphenyl]-4-nitrobenzamide involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This activation results in the modulation of neurotransmitter release and the regulation of gene expression, ultimately leading to changes in mood, cognition, and perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(acetylamino)-2,5-dimethoxyphenyl]-4-nitrobenzamide are complex and not fully understood. However, it has been shown to induce profound changes in perception, including visual hallucinations, altered time perception, and synesthesia. It has also been reported to induce intense emotional experiences, both positive and negative.

Advantages and Limitations for Lab Experiments

N-[4-(acetylamino)-2,5-dimethoxyphenyl]-4-nitrobenzamide has several advantages for use in lab experiments. It is a potent and highly selective agonist of the 5-HT2A receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its recreational use and potential for abuse make it a challenging compound to work with. It is also relatively new, and its long-term effects are not yet fully understood.

Future Directions

There are several future directions for research on N-[4-(acetylamino)-2,5-dimethoxyphenyl]-4-nitrobenzamide. One area of interest is its potential therapeutic applications, particularly in the treatment of psychiatric disorders. Another area of interest is its effects on neural plasticity and its potential to enhance learning and memory. Finally, there is a need for further research on the long-term effects of N-[4-(acetylamino)-2,5-dimethoxyphenyl]-4-nitrobenzamide on the brain and behavior.

Scientific Research Applications

N-[4-(acetylamino)-2,5-dimethoxyphenyl]-4-nitrobenzamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor has been implicated in the pathophysiology of various psychiatric disorders, including depression, anxiety, and schizophrenia.

properties

IUPAC Name

N-(4-acetamido-2,5-dimethoxyphenyl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6/c1-10(21)18-13-8-16(26-3)14(9-15(13)25-2)19-17(22)11-4-6-12(7-5-11)20(23)24/h4-9H,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKRITVNVYHLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1OC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5310223

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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